molecular formula C8H4F2O7S2 B2403042 3,5-Bis(fluorosulfonyloxy)-1-benzofuran CAS No. 2408971-90-2

3,5-Bis(fluorosulfonyloxy)-1-benzofuran

Cat. No.: B2403042
CAS No.: 2408971-90-2
M. Wt: 314.23
InChI Key: FGCBZNLGDIJHTO-UHFFFAOYSA-N
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Description

3,5-Bis(fluorosulfonyloxy)-1-benzofuran is a synthetically modified benzofuran derivative designed for advanced chemical and pharmaceutical research. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Research on benzofuran derivatives has demonstrated their potential as anticancer agents, antimicrobials, and anti-inflammatory compounds, often acting through mechanisms such as enzyme inhibition . The introduction of dual fluorosulfonyloxy groups at the 3 and 5 positions of the benzofuran core creates a highly versatile and reactive intermediate. The fluorosulfonyl group is a key functional moiety in organic synthesis, known for its excellent leaving group properties. This makes the compound a valuable precursor for nucleophilic aromatic substitution reactions, enabling researchers to introduce other functional groups, such as amines or alkoxides, to create a diverse library of novel benzofuran analogs for structure-activity relationship (SAR) studies. The presence of two such groups allows for the synthesis of complex, symmetrical structures. This reagent is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,5-bis(fluorosulfonyloxy)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O7S2/c9-18(11,12)16-5-1-2-7-6(3-5)8(4-15-7)17-19(10,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCBZNLGDIJHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)F)C(=CO2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(fluorosulfonyloxy)-1-benzofuran typically involves the introduction of fluorosulfonyloxy groups to a benzofuran precursor. One common method involves the reaction of 3,5-dihydroxybenzofuran with fluorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of 3,5-Bis(fluorosulfonyloxy)-1-benzofuran may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(fluorosulfonyloxy)-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorosulfonyloxy groups.

Scientific Research Applications

3,5-Bis(fluorosulfonyloxy)-1-benzofuran has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorosulfonyloxy groups into other compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism by which 3,5-Bis(fluorosulfonyloxy)-1-benzofuran exerts its effects involves the interaction of its fluorosulfonyloxy groups with target molecules. These interactions can lead to the modification of molecular structures and the inhibition of enzymatic activities. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or functional group modification in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzenethiol
  • 3,5-Bis(trifluoromethyl)pyrazolate
  • 3,5-Bis(fluorosulfonyl)benzoic acid

Uniqueness

3,5-Bis(fluorosulfonyloxy)-1-benzofuran is unique due to the presence of both fluorosulfonyloxy groups and the benzofuran ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Q & A

Q. What are the key synthetic challenges in preparing 3,5-Bis(fluorosulfonyloxy)-1-benzofuran, and how can reaction conditions be optimized?

Answer: The synthesis involves introducing fluorosulfonyloxy groups at the 3- and 5-positions of the benzofuran core, which requires precise control of reaction parameters:

  • Stoichiometry : Ensure exact molar ratios of fluorosulfonylating agents (e.g., fluorosulfonic anhydride) to avoid side reactions.
  • Temperature : Maintain low temperatures (0–5°C) during electrophilic substitution to prevent decomposition of reactive intermediates.
  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of fluorosulfonyl groups.
    Post-synthesis, quenching with ice water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing 3,5-Bis(fluorosulfonyloxy)-1-benzofuran, and how are data interpreted?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons on the benzofuran ring (δ 6.8–7.5 ppm) and assess symmetry.
    • ¹⁹F NMR : Confirm fluorosulfonyloxy groups (δ 50–60 ppm, characteristic of -OSO₂F).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks ([M+H]⁺ or [M–H]⁻) and isotopic patterns consistent with sulfur and fluorine.
  • Infrared (IR) Spectroscopy : Detect S-O stretching vibrations (~1350 cm⁻¹) and S-F bonds (~800 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of fluorosulfonyloxy groups in this compound?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can:

  • Model electron-withdrawing effects of fluorosulfonyloxy groups on the benzofuran ring.
  • Predict regioselectivity in subsequent reactions (e.g., nucleophilic substitutions).
  • Compare HOMO-LUMO gaps to experimental UV-Vis data for validation .

Q. What strategies resolve discrepancies between experimental and theoretical data in crystallographic studies of this compound?

Answer:

  • Refinement software : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy rates, especially if disorder is observed in fluorosulfonyloxy groups .
  • Validation tools : Employ PLATON or CCDC Mercury to check for missed symmetry or twinning.
  • Hybrid approaches : Combine X-ray diffraction with solid-state NMR to cross-validate bond lengths and angles .

Q. How do fluorosulfonyloxy groups influence the compound’s stability under varying pH and temperature conditions?

Answer:

  • Acidic/alkaline conditions : Fluorosulfonyloxy groups hydrolyze to sulfonic acids (-SO₃H) above pH 9 or below pH 3. Monitor stability via ¹⁹F NMR or ion chromatography.
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C due to S-O bond cleavage. Store at –20°C under inert atmosphere .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Pre-activation : Fluorosulfonyloxy groups act as leaving groups, enabling palladium-catalyzed coupling.
  • Kinetic studies : Use in situ IR or LC-MS to track intermediate formation (e.g., boronic ester adducts).
  • Ligand effects : Bulky ligands (e.g., SPhos) improve yield by reducing steric hindrance from benzofuran .

Q. What methodologies are recommended for impurity profiling in synthesized batches?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to separate unreacted precursors and hydrolyzed byproducts.
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z corresponding to desulfonated derivatives).
  • Quantitative ¹⁹F NMR : Integrate peaks to quantify residual fluorosulfonic acid (<0.5% threshold) .

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